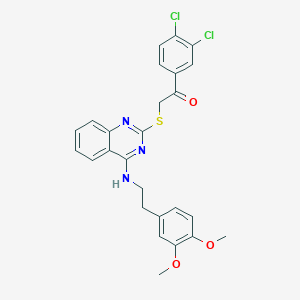![molecular formula C13H13ClN2OS B2741418 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide CAS No. 773860-65-4](/img/structure/B2741418.png)
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide, also known as CTAP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules known as thiazoles, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Activities N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide derivatives have been explored for their potential antimicrobial and cytotoxic activities. Research has synthesized various derivatives of this compound, investigating their antimicrobial activity against different bacterial and fungal strains. Among the derivatives, some showed significant antibacterial activity, while others displayed anticandidal effects against specific Candida species. Additionally, cytotoxic activities were assessed against different human leukemia cells, with certain derivatives exhibiting high cytotoxicity, suggesting potential for cancer therapy applications (Dawbaa et al., 2021).
Herbicidal Activity The compound's derivatives have also been evaluated for their herbicidal activity, showing effectiveness against various weeds. This application is critical for agricultural research, providing a basis for developing new herbicides that are more efficient and possibly less harmful to the environment (Liu et al., 2008).
Anticancer and Antimicrobial Agents Further research into this compound derivatives has shown promising results as anticancer and antimicrobial agents. Through molecular docking studies and in vitro tests, these compounds have demonstrated significant activity against cancer cell lines and microbial pathogens. The ability to inhibit key biological targets suggests these derivatives could be potent drugs for treating various cancers and infectious diseases (Katariya et al., 2021).
Environmental Impact Assessment The environmental mobility and impact of similar compounds have been assessed, particularly in agricultural settings. Studies on propanil, a compound with structural similarities, have examined its movement and retention in wetland systems, providing insights into the ecological implications of using such chemicals in agriculture. This research is vital for understanding the environmental fate of agricultural chemicals and mitigating potential negative effects on ecosystems (Perera et al., 1999).
Propiedades
IUPAC Name |
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-3-11(17)15-13-16-12(8(2)18-13)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTRBQXPMXSQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-[(4-chlorophenyl)sulfanyl]-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2741337.png)
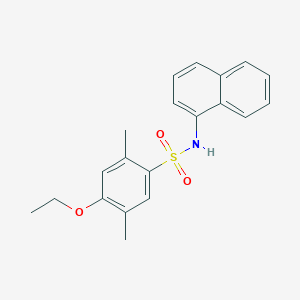
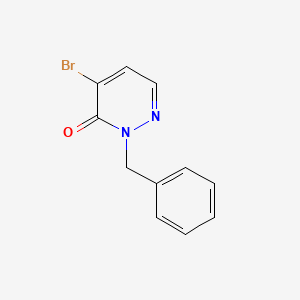
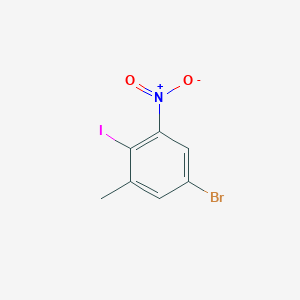

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2741346.png)
![3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2741347.png)
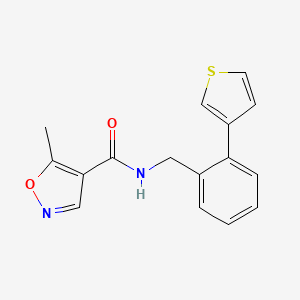
![6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2741351.png)

![1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2741355.png)
![6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2741357.png)
